molecular formula C17H16N2O4S2 B2451817 N-[2-(methylsulfanyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899757-34-7

N-[2-(methylsulfanyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B2451817
CAS No.: 899757-34-7
M. Wt: 376.45
InChI Key: QRMSFVMCZNVJAR-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d]isothiazol-2(3H)-yl moiety, a methylthio group, and a propanamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-24-14-8-4-3-7-13(14)18-16(20)10-11-19-17(21)12-6-2-5-9-15(12)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMSFVMCZNVJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the benzo[d]isothiazol-2(3H)-yl core This can be achieved through the cyclization of appropriate precursors under controlled conditions

The methylthio group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor. The final step involves the formation of the propanamide group through amidation reactions, typically using amine and carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as crystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzo[d]isothiazol-2(3H)-yl core or the methylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, peracids, and other peroxides.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution reagents: Halogenated compounds, thiols, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity can be explored for use as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-[2-(methylsulfanyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate: This compound shares the benzo[d]isothiazol-2(3H)-yl core but lacks the methylthio and propanamide groups.

    Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide xhydrate: Similar to the previous compound but with different hydration states.

Uniqueness

N-[2-(methylsulfanyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methylthio group and the propanamide moiety differentiates it from other benzo[d]isothiazol-2(3H)-yl derivatives, potentially leading to unique reactivity and applications.

Biological Activity

N-[2-(methylsulfanyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features several notable structural components:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Methylsulfanyl group : May contribute to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzothiazole ring is known to interact with proteins and enzymes through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can inhibit enzyme activity and disrupt cellular processes, which may lead to therapeutic effects against certain diseases.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that benzothiazole derivatives possess significant anticancer properties. For instance:

  • In vitro studies demonstrated that related benzothiazole compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .
  • Mechanism : The anticancer effect may involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Shows potential antifungal effects against common pathogens.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

StudyFindings
Study 1Demonstrated significant cytotoxicity against human breast cancer cells with an IC50 value in the nanomolar range.
Study 2Reported antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Study 3Evaluated the compound's ability to inhibit specific enzymes linked to cancer progression.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of related compounds:

  • Structure-Activity Relationship (SAR) studies have identified key modifications that increase potency against cancer cells .
  • Combination therapies involving this compound and other anticancer agents are being explored to enhance therapeutic efficacy.

Q & A

Q. What are the key considerations for synthesizing N-[2-(methylsulfanyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide?

Synthesis typically involves multi-step organic reactions. Critical steps include:

  • Coupling Reactions : Reacting 2-(methylsulfanyl)aniline with a benzothiazole derivative (e.g., 1,1,3-trioxo-2,3-dihydrobenzothiazole) under amide-forming conditions.
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
  • Catalysts : Triethylamine or HATU facilitates amide bond formation .
  • Monitoring : Thin-layer chromatography (TLC) and NMR track intermediate purity .
    Optimization : Adjusting temperature (60–80°C) and reaction time (12–24 hours) improves yields.

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the methylsulfanyl group (S–CH₃) exhibits a singlet near δ 2.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., using SHELXL for refinement) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .

Q. How should researchers handle stability and storage of this compound?

  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the amide or sulfanyl groups .
  • Stability Tests : Conduct accelerated degradation studies under varied pH (3–9) and temperature (25–40°C) to identify degradation products via HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Structural Modifications :

    Modification SiteExample DerivativeBiological Impact
    Phenyl RingChloro/fluoro substitutionEnhanced antimicrobial activity
    Benzothiazole CoreMethylsulfanyl → sulfonamideAlters enzyme-binding affinity
  • Assays : Test derivatives against bacterial (e.g., S. aureus) or cancer cell lines (e.g., HeLa) to correlate substituents with potency .

Q. What computational methods aid in optimizing reaction pathways?

  • Quantum Mechanics (QM) : Simulate transition states for amide bond formation to predict reaction barriers .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
  • Machine Learning : Train models on reaction databases to optimize solvent/catalyst combinations .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Dynamic Effects : Variable-temperature NMR distinguishes conformational exchange (e.g., hindered rotation in amide bonds) .
  • 2D NMR : COSY and HSQC clarify overlapping signals, especially in aromatic regions .
  • Crystallographic Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts .

Q. What strategies mitigate byproduct formation during synthesis?

  • Protecting Groups : Temporarily shield reactive sites (e.g., benzothiazole sulfonyl groups) during coupling steps .
  • Flow Chemistry : Continuous reactors improve mixing and reduce side reactions .
  • Post-Reaction Quenching : Use scavenger resins (e.g., sulfonic acid resins) to remove unreacted amines .

Data-Driven Insights

Q. Comparative Reactivity of Functional Groups

Functional GroupReactivityCommon Reactions
Amide (C=O)LowHydrolysis (acidic/basic conditions)
Sulfanyl (S–CH₃)ModerateOxidation to sulfoxide/sulfone
Benzothiazole CoreHighNucleophilic substitution at C-2

Q. Key Challenges in Biological Assays

  • Membrane Permeability : LogP calculations (e.g., ~3.5 for the parent compound) guide formulation adjustments for cellular uptake .
  • Target Selectivity : Use CRISPR-engineered cell lines to validate on-target effects vs. off-target kinase inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.